molecular formula C11H12F3NO B1468771 1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol CAS No. 1342598-95-1

1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol

Cat. No.: B1468771
CAS No.: 1342598-95-1
M. Wt: 231.21 g/mol
InChI Key: UWIBCPHDTRWTPW-UHFFFAOYSA-N
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Description

1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol is a small organic molecule featuring a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a benzyl group at the 1-position. The benzyl group is further modified with a trifluoromethyl (-CF₃) substituent at the ortho (2-) position of the phenyl ring. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, due to the electron-withdrawing nature of the -CF₃ group and the steric effects of its ortho substitution .

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10-4-2-1-3-8(10)5-15-6-9(16)7-15/h1-4,9,16H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIBCPHDTRWTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Azetidin-3-ols

Azetidin-3-ols are typically synthesized via nucleophilic substitution or ring-closure reactions involving amino derivatives and epihalohydrins (epichlorohydrin or epibromohydrin). The key step is the formation of the azetidine ring bearing the hydroxyl group at the 3-position.

  • Starting Materials: Amino derivatives (e.g., 2-(trifluoromethyl)benzylamine) and epihalohydrins.
  • Reaction Conditions: Inert solvents such as tetrahydrofuran (THF) or similar aprotic solvents.
  • Mechanism: The amino group attacks the epihalohydrin, leading to ring closure and formation of azetidin-3-ol derivatives.
  • Purification: Crystallization often as hydrobromide salts enhances purity and isolation efficiency.

This approach is supported by patent US8207355B2, which describes the synthesis of azetidinols from amino derivatives and epichlorohydrin or epibromohydrin in inert solvents, applicable to various substituted azetidines including those with trifluoromethyl groups.

Specific Functionalization with 2-(Trifluoromethyl)benzyl Group

The incorporation of the 2-(trifluoromethyl)benzyl substituent on the azetidine nitrogen is a critical step that can be achieved by:

  • N-Alkylation: Direct alkylation of azetidin-3-ol or its protected derivatives with 2-(trifluoromethyl)benzyl halides (e.g., bromide or chloride).
  • Catalytic Cross-Coupling: Advanced methods such as Pd-catalyzed Negishi coupling allow the formation of C-N bonds with organozinc reagents derived from 2-(trifluoromethyl)benzyl halides, providing high yields and selectivity.

The Negishi coupling method is notable for its automation and high throughput in medicinal chemistry, enabling efficient synthesis of diverse azetidine derivatives functionalized with trifluoromethyl-substituted benzyl groups. The process includes:

  • Generation of organozinc reagents from benzyl halides.
  • Pd-catalyzed cross-coupling with azetidine intermediates.
  • Automated purification via liquid-liquid extraction and preparative HPLC.

Detailed Experimental Procedures

Synthesis of Azetidin-3-ol Core

Step Reagents & Conditions Outcome
1 Amino derivative (e.g., 2-(trifluoromethyl)benzylamine), epichlorohydrin or epibromohydrin, inert solvent (THF) Formation of azetidine ring with hydroxyl at 3-position
2 Work-up: Washing organic phase with water Removal of impurities
3 Crystallization of product as hydrobromide salt Purified azetidin-3-ol derivative

This procedure yields the azetidin-3-ol intermediate ready for further functionalization.

N-Alkylation or Cross-Coupling for N-Substitution

Method Reagents Conditions Notes
N-Alkylation Azetidin-3-ol, 2-(trifluoromethyl)benzyl bromide, base (e.g., K2CO3) Aprotic solvent, controlled temperature Direct substitution on nitrogen
Negishi Coupling Azetidin-3-yl zinc iodide intermediate, 2-(trifluoromethyl)benzyl bromide, Pd catalyst, phosphine ligand THF or THF·LiCl solvent, inert atmosphere Automated, high yield, scalable

The Negishi coupling method allows for the generation of organozinc intermediates from protected azetidine derivatives and their coupling with benzyl halides bearing trifluoromethyl substituents, leading to the target compound with high efficiency.

Research Findings and Comparative Analysis

Preparation Method Yield Purity Scalability Automation Potential Comments
Amino derivative + epihalohydrin ring closure Moderate to high High after crystallization Good Limited Classical method, reliable for azetidin-3-ol core formation
N-Alkylation with benzyl halides Moderate Variable Moderate Manual Straightforward but may require optimization for selectivity
Pd-catalyzed Negishi coupling High (90-95%) Very high Excellent High Automated synthesis with continuous flow and automated purification; suitable for library synthesis

The Negishi coupling approach stands out for its automation and reproducibility, enabling efficient preparation of 1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol and analogs with enriched sp^3 character, which is beneficial for drug-like properties.

Summary Table of Key Preparation Steps

Step Description Reagents Conditions Outcome
1 Formation of azetidin-3-ol ring 2-(Trifluoromethyl)benzylamine + epichlorohydrin THF, inert atmosphere Azetidin-3-ol intermediate
2 Purification Water wash, crystallization Hydrobromide salt formation Purified azetidin-3-ol
3 N-substitution via Negishi coupling Azetidin-3-yl zinc iodide + 2-(Trifluoromethyl)benzyl bromide + Pd catalyst THF or THF·LiCl, automated flow This compound

Chemical Reactions Analysis

1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl ring, leading to the formation of various derivatives.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.

    Material Science: Its unique chemical properties make it suitable for developing advanced materials with enhanced stability and performance.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: It is employed in the synthesis of agrochemicals, polymers, and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The azetidine ring provides structural rigidity, allowing precise interactions with the active sites of enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects

  • Trifluoromethyl (-CF₃) vs. Bromine (-Br): The -CF₃ group in the target compound (ortho position) offers stronger electron-withdrawing effects compared to the -Br substituent in ’s analog (meta position). This increases lipophilicity and may improve membrane permeability in drug-like molecules .
  • Ortho vs. This could impact binding to biological targets compared to meta-substituted analogs .

Ring System Differences

  • Azetidine vs. Pyrrolidine: Azetidine’s four-membered ring introduces higher ring strain compared to pyrrolidine (five-membered), which may influence conformational stability and synthetic accessibility. Pyrrolidine derivatives (e.g., ) often exhibit improved pharmacokinetic profiles due to reduced strain .

Heterocyclic Modifications

  • The fluorobenzo[d]thiazol substituent in introduces a planar heterocyclic system, which could enhance π-π stacking interactions in target binding compared to purely aliphatic or phenyl-based substituents .

Biological Activity

Overview

1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol is a synthetic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. Its unique structure, featuring a trifluoromethyl group, enhances its chemical stability and lipophilicity, making it a promising candidate for various biological applications, particularly in medicinal chemistry and material science.

PropertyValue
IUPAC Name This compound
CAS Number 1342598-95-1
Molecular Weight 231.21 g/mol
InChI Key UWIBCPHDTRWTPW-UHFFFAOYSA-N
Boiling Point Not available

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group significantly enhances the compound's binding affinity and selectivity towards these targets. The azetidine ring contributes structural rigidity, facilitating precise interactions with active sites, which may lead to enzyme inhibition or modulation of receptor function.

Medicinal Chemistry Applications

This compound has been investigated for its potential in treating various conditions, particularly central nervous system disorders and infectious diseases. Its applications include:

  • Enzyme Inhibition : The compound has shown promise in biochemical assays aimed at studying enzyme activity modulation.
  • Receptor Binding : It may interact with specific receptors, influencing physiological responses.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of azetidines exhibit significant anticancer properties. The specific interactions of this compound with cancer-related targets are under investigation, showing potential for future therapeutic development.
  • Neuropharmacology : Studies have suggested that compounds similar to this compound may affect neurotransmitter systems, leading to potential applications in treating neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary data suggests that this compound could possess antimicrobial properties, warranting further exploration in the context of drug-resistant pathogens.

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of this compound to evaluate their biological activities. Key findings include:

  • Synthesis Efficiency : Methods involving Negishi coupling have been reported to enhance the yield and purity of azetidine derivatives, facilitating further biological testing .
  • Biological Assays : In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the nanomolar range against specific enzyme targets, indicating strong inhibitory potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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